molecular formula C15H20ClFN2O2 B5354422 2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide

2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide

Cat. No.: B5354422
M. Wt: 314.78 g/mol
InChI Key: ICHUOTFXKUBYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide, also known as CFMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide exerts its therapeutic effects by binding to specific receptors and modulating signaling pathways. This compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation. This compound has also been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel, which is involved in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target receptor and signaling pathway. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and modulate immune responses. In neurological disorder research, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide has several advantages for lab experiments, including its high purity and stability, well-established synthesis method, and well-characterized mechanism of action. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments.

Future Directions

There are several future directions for 2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide research, including further studies on its therapeutic potential in various diseases, optimization of its pharmacokinetic and pharmacodynamic properties, and development of novel analogs with improved efficacy and safety profiles. This compound may also have applications in drug discovery and development, as a tool compound for target validation and lead optimization.

Synthesis Methods

2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide is synthesized through a multistep process that involves the reaction of 4-chloro-2-fluoroaniline with 3-(4-morpholinyl)propylamine to produce the intermediate compound, which is then reacted with acetic anhydride to form this compound. The synthesis method is a well-established process that has been optimized for high yield and purity.

Scientific Research Applications

2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific receptors and signaling pathways. In inflammation research, this compound has been shown to reduce inflammation by modulating immune responses. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O2/c16-13-3-2-12(14(17)11-13)10-15(20)18-4-1-5-19-6-8-21-9-7-19/h2-3,11H,1,4-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHUOTFXKUBYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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